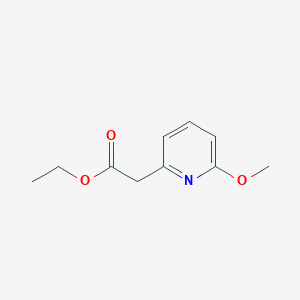

Ethyl 2-(6-methoxypyridin-2-YL)acetate

説明

Ethyl 2-(6-methoxypyridin-2-YL)acetate is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, and this particular compound features a methoxy group (-OCH₃) attached to the 6th position of the pyridine ring and an ethyl acetate group attached to the 2nd position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 6-methoxypyridin-2-carboxylic acid as the starting material.

Reaction Steps: The carboxylic acid group is first converted to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ethanol in the presence of a base such as triethylamine to form the ethyl ester.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reaction vessels to ensure efficient production. The use of catalysts and optimized reaction conditions can help increase yield and reduce by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Derivatives with different functional groups replacing the ethyl group.

科学的研究の応用

Ethyl 2-(6-methoxypyridin-2-YL)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism by which Ethyl 2-(6-methoxypyridin-2-YL)acetate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research.

類似化合物との比較

Ethyl 2-(pyridin-2-YL)acetate: Lacks the methoxy group present in Ethyl 2-(6-methoxypyridin-2-YL)acetate.

Ethyl 2-(6-methoxypyridin-3-YL)acetate: Similar structure but with the methoxy group at a different position on the pyridine ring.

Uniqueness: this compound is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with other molecules.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

Ethyl 2-(6-methoxypyridin-2-yl)acetate (CAS#: 1060814-79-0) is a pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.215 g/mol |

| LogP | 1.1958 |

| PSA | 48.42 Ų |

The methoxy group at the 6-position of the pyridine ring is crucial for enhancing binding affinity and selectivity towards various biological targets, including enzymes and receptors .

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, influencing several physiological pathways. The exact mechanisms depend on the context of use, but it has been suggested that the compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : Studies have shown that derivatives of compounds with similar structures can inhibit viral replication, particularly against Zika virus (ZIKV). For instance, certain analogs demonstrated over 90% inhibition at concentrations as low as 1 μM .

- Cytotoxicity : The compound's structural features contribute to its cytotoxic effects against multidrug-resistant (MDR) cancer cells. The presence of specific functional groups at designated positions on the pyridine ring can significantly enhance cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into the design of effective analogs:

- Functional Group Positioning : Modifications at the 3 and 4 positions of the pyridine ring are crucial for enhancing potency. For example, substituents such as methoxy or methyl groups at these positions have shown improved cytotoxicity compared to larger or hydrophilic groups .

- Lipophilicity : The preference for lipophilic functional groups over hydrophilic ones was observed in several studies, indicating that smaller and more rigid groups tend to enhance biological activity .

Case Studies

- Cytotoxic Effects on MDR Cells : A study highlighted that this compound exhibited significant cytotoxicity against MDR cancer cell lines, with a notable difference in potency based on structural modifications at various positions on the pyridine ring .

- Toxicology Studies : Research into its toxicological profile revealed potential hepatobiliary toxicity linked to its metabolites, emphasizing the importance of understanding metabolic pathways when evaluating the safety of this compound .

特性

IUPAC Name |

ethyl 2-(6-methoxypyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-8-5-4-6-9(11-8)13-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLBOEUWVZYBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。